molecular formula C19H21FN4O2S B3005117 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893903-61-2

5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B3005117
CAS RN: 893903-61-2
M. Wt: 388.46
InChI Key: PLJPZHOJLDINAG-UHFFFAOYSA-N
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Description

The compound “5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems and have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves the treatment of 3-((4-amino-2-methylpyrimidin-5-yl)-methyl)-5-substituted-1,3,4-thiadiazol-3-ium salts with diethyl benzoyl phosphonate followed by treating the formed intermediates with a base .

Scientific Research Applications

Antimicrobial Agents

Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives have been studied for their potential as antimicrobial agents. Synthesis and quantitative structure-activity relationship (QSAR) studies suggest these compounds could be effective in treating microbial infections .

Lipoxygenase Inhibitors

Some pyrido[2,3-d]pyrimidine derivatives have been structurally characterized and evaluated in vitro as novel lipoxygenase (LOX) inhibitors. These compounds may also possess antioxidant and anticancer activity .

Antiproliferative Activity

Pyrimidine derivatives have been screened for their antiproliferative activity against various human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines. This suggests a potential application in cancer treatment .

Synthesis Routes

Novel synthesis routes for pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines have been proposed. These methods allow access to derivatives with various substituents, which could be useful in developing new pharmaceuticals .

Chemical Reactions

A series of novel pyrido[2,3-d:6,5-d’]dipyrimidinone and related derivatives have been synthesized through different chemical reactions. These compounds could have applications in chemical research and drug development .

One-Pot Synthesis

An efficient one-pot three-component synthesis method for highly substituted pyrimido[4,5-d]pyrimidine derivatives has been reported. This method simplifies the synthesis process and could be beneficial for large-scale production .

properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-11(2)9-14-21-16-15(18(25)24(4)19(26)23(16)3)17(22-14)27-10-12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJPZHOJLDINAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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